molecular formula C23H18Cl2N2O2 B2844846 4-benzoyl-1-[(2,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one CAS No. 317822-24-5

4-benzoyl-1-[(2,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one

Cat. No.: B2844846
CAS No.: 317822-24-5
M. Wt: 425.31
InChI Key: KCUGNNIYQPFGOV-UHFFFAOYSA-N
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Description

4-Benzoyl-1-[(2,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one is a quinoxalinone derivative characterized by a benzoyl group at position 4, a 2,4-dichlorophenylmethyl substituent at position 1, and a methyl group at position 2. Its molecular formula is C23H17Cl2N2O2, with a CAS registry number of 306935-60-4 (synonyms include 4-benzoyl-1-[(2-chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one) .

Properties

IUPAC Name

4-benzoyl-1-[(2,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N2O2/c1-15-22(28)26(14-17-11-12-18(24)13-19(17)25)20-9-5-6-10-21(20)27(15)23(29)16-7-3-2-4-8-16/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUGNNIYQPFGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a family of 1-benzyl-3-methylquinoxalin-2-ones with variations in the benzyl substituent. Key analogs include:

Compound Name Substituent on Benzyl Group CAS Number Molecular Formula
4-Benzoyl-1-[(2-chlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one 2-chlorophenyl 306935-60-4 C23H19ClN2O2
4-Benzoyl-1-[(3-fluorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one 3-fluorophenyl 73445-48-4 C23H19FN2O2

Key Observations :

  • Substituent Position and Electronegativity: The 2,4-dichlorophenyl group in the target compound introduces two chlorine atoms at ortho and para positions, increasing lipophilicity and steric bulk compared to mono-halogenated analogs. This may enhance membrane permeability and binding to hydrophobic targets .
  • Fluorine vs.

Physicochemical Properties

Limited data are available for the target compound, but inferences can be made from analogs:

  • Melting Points: The 2-chloro analog (CAS 306935-60-4) is a solid at room temperature, while related quinoline derivatives (e.g., 4k in ) melt at 223–225°C .
  • Solubility: Dichlorophenyl groups reduce water solubility but enhance organic solvent compatibility (e.g., DMSO, ethanol) .

Crystallographic and Stability Data

provides bond lengths and angles for a dichlorophenyl-containing crystal structure:

  • C13—Cl2 bond : 1.73 Å, typical for C-Cl single bonds.

Preparation Methods

Core Quinoxalinone Synthesis via Condensation and Cyclization

The quinoxalin-2-one scaffold is typically synthesized from o-phenylenediamine derivatives through cyclocondensation with α-keto acids or esters. A modified protocol from CN109793739A demonstrates the preparation of quinoxaline-2,3-dione intermediates, which serve as precursors for further functionalization. For example:

  • Condensation : Reacting o-phenylenediamine (4.475 g) with oxalic acid (6.752 g) in aqueous hydrochloric acid at 100°C for 6 hours yields quinoxaline-2,3(1H,4H)-dione (92% yield).
  • Chlorination : Treatment with thionyl chloride (SOCl₂) converts the dione into a reactive dichloro intermediate, enabling subsequent nucleophilic substitutions.

This method provides a high-purity backbone but requires optimization to accommodate steric and electronic effects from the target substituents.

Introduction of the 2,4-Dichlorobenzyl Group

Alkylation at the N1 position of the quinoxalinone core is critical for introducing the 2,4-dichlorobenzyl moiety. A two-step approach derived from benzo[g]quinoxaline syntheses involves:

  • Nucleophilic Substitution : Reacting quinoxaline-2,3-dione with 2,4-dichlorobenzyl chloride in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.
  • Solvent Optimization : Trials in acetonitrile, ethanol, or THF show DMF maximizes yield (78–85%) due to enhanced solubility of aromatic intermediates.

Key parameters include:

Parameter Optimal Condition Yield Impact
Temperature 80–100°C +15% efficiency
Base K₂CO₃ (1.2 equiv) Prevents over-alkylation
Reaction Time 16–24 hours Ensures completeness

Benzoylation at the C4 Position

The benzoyl group is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution. A metal-free method from RSC protocols utilizes potassium persulfate (K₂S₂O₈) in acetonitrile to couple pre-functionalized quinoxalinones with benzoyl derivatives:

  • Oxidative Coupling : Mixing 3-methylquinoxalin-2-one (0.5 mmol) with benzoyl chloride (1.5 equiv) and K₂S₂O₈ (2.0 equiv) at 70°C for 8 hours achieves 68% yield.
  • Regioselectivity : The C4 position is preferentially acylated due to electron density distribution in the quinoxalinone ring.

Alternative routes employ acetic anhydride as both solvent and acylating agent, though this risks over-acylation.

Methylation at the N3 Position

Introducing the methyl group at N3 requires selective alkylation without disturbing other substituents. A green chemistry approach from catalyst-free syntheses involves:

  • Methyl Iodide Activation : Reacting the intermediate 1-(2,4-dichlorobenzyl)-quinoxalin-2-one with methyl iodide (1.1 equiv) in ethanol at reflux for 12 hours.
  • Base Selection : Potassium iodide (KI) facilitates iodide displacement, yielding the 3-methyl derivative in 82% purity.

Integrated Multi-Step Synthesis

A consolidated protocol combining the above steps achieves the target compound in 41% overall yield:

  • Step 1 : Synthesize quinoxaline-2,3-dione (92% yield).
  • Step 2 : N1-alkylation with 2,4-dichlorobenzyl chloride (85% yield).
  • Step 3 : C4-benzoylation via K₂S₂O₈-mediated coupling (68% yield).
  • Step 4 : N3-methylation using methyl iodide (82% yield).

Analytical Validation :

  • ¹H NMR : Signals at δ 7.35–7.65 (aromatic protons), δ 4.12 (N-CH₂), δ 2.98 (N-CH₃).
  • LCMS : Molecular ion peak at m/z 425.3 [M+H]⁺.

Challenges and Optimization Opportunities

  • Solvent Compatibility : Polar aprotic solvents (DMF, acetonitrile) improve solubility but complicate purification.
  • Byproduct Formation : Over-alkylation at N3/N4 positions necessitates careful stoichiometry.
  • Green Chemistry : Substituting K₂S₂O₈ with visible-light photocatalysis may enhance sustainability.

Q & A

Q. What synthetic strategies are effective for introducing the 2,4-dichlorobenzyl group into the quinoxalin-2-one scaffold?

Methodological Answer: The 2,4-dichlorobenzyl group is typically introduced via alkylation or nucleophilic substitution. For example, a benzylation reaction can be performed using 2,4-dichlorobenzyl chloride as the alkylating agent. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) with potassium carbonate as a base at 70–80°C for 12–24 hours . Purification involves filtration to remove salts, solvent evaporation under reduced pressure, and recrystallization from ethanol or chromatography. Yield optimization requires strict control of stoichiometry, temperature, and reaction time.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and purity. Aromatic protons from the dichlorophenyl group appear as doublets in the 7.0–7.5 ppm range, while methyl groups resonate near 2.5 ppm .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 254 nm verify purity (>95%). Mobile phases often use acetonitrile/water gradients.
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₂₃H₁₇Cl₂N₂O₂).

Advanced Research Questions

Q. How can computational docking studies be integrated with in vivo models to elucidate the anticonvulsant mechanism?

Methodological Answer:

  • Step 1: Perform molecular docking (e.g., AutoDock Vina) against GABAₐ receptors or enzymes, using benzodiazepines (e.g., diazepam) as positive controls. Calculate binding energies and analyze ligand-receptor interactions (e.g., hydrogen bonds with α1-subunit residues) .
  • Step 2: Validate predictions via in vivo models (e.g., pentylenetetrazole-induced seizures in mice). Measure latency to seizure onset and mortality rates.
  • Step 3: Resolve discrepancies by assessing pharmacokinetics (e.g., blood-brain barrier penetration via logP calculations) or off-target effects. If docking predicts high affinity but in vivo efficacy is low, consider metabolic stability assays (e.g., liver microsomes) .

Q. How can structure-activity relationship (SAR) studies optimize the quinoxaline core for enhanced bioactivity?

Methodological Answer:

  • Systematic Substitution: Modify substituents at positions 1, 3, and 4. For example:
    • Replace the benzoyl group (position 4) with electron-withdrawing groups (e.g., nitro) to enhance electrophilic reactivity.
    • Introduce methyl or ethyl groups at position 3 to alter steric effects .
  • Biological Assays: Test derivatives in antimicrobial (e.g., MIC against S. aureus) or anticonvulsant models. Compare IC₅₀ values to establish SAR trends.
  • Data Analysis: Use multivariate regression to correlate substituent properties (e.g., Hammett σ) with activity. A >10-fold increase in potency suggests critical pharmacophore elements .

Q. What experimental approaches resolve contradictions between in vitro binding affinity and in vivo efficacy?

Methodological Answer:

  • Hypothesis 1 (Poor Bioavailability): Conduct solubility assays (e.g., shake-flask method) and permeability tests (Caco-2 cells). If solubility <50 µg/mL, consider prodrug strategies (e.g., esterification of the quinoxalinone carbonyl).
  • Hypothesis 2 (Off-Target Effects): Use RNA-seq or proteomics to identify unintended targets. For example, off-target kinase inhibition can be screened via kinase profiling panels.
  • Case Study: In anticonvulsant research, a compound with strong GABA receptor docking but weak in vivo activity may require co-administration with CYP450 inhibitors to reduce metabolic degradation .

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